molecular formula C23H18FN7O2 B2595520 benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923514-36-7

benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2595520
CAS No.: 923514-36-7
M. Wt: 443.442
InChI Key: OBIBRAFAAGQBHA-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H18FN7O2 and its molecular weight is 443.442. The purity is usually 95%.
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Scientific Research Applications

1. Antagonist Activity in Neuropharmacology

A study highlights the synthesis and evaluation of bicyclic derivatives, including compounds structurally related to benzofuran, for their 5-HT2 and alpha 1 receptor antagonist activities. Among these, certain derivatives showed potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity, indicating their potential utility in neuropharmacological research and as therapeutic agents in conditions modulated by the 5-HT2 receptor (Watanabe et al., 1992).

2. Antimicrobial Applications

Another research avenue explores the synthesis of novel 1,2,4-triazole derivatives integrated with benzofuran and pyrazole moieties, demonstrating significant antimicrobial activities against a variety of microorganisms. This suggests the potential of benzofuran derivatives in developing new antimicrobial agents (Idrees et al., 2019).

3. Anticonvulsant Agents

Derivatives of benzofuran have also been investigated for their anticonvulsant activities. A specific study on the synthesis of novel triazin-6-yl derivatives has shown promising results in the maximal electroshock (MES) test, with certain compounds exhibiting potent anticonvulsant activity alongside a high protective index, suggesting their role as potential anticonvulsant agents (Malik & Khan, 2014).

4. Fluorescent Logic Gates for Sensing Applications

Research on the solvent-polarity reconfigurable fluorescent logic gates incorporating a piperazine receptor and benzofuran moieties reveals applications in sensing. These compounds can reconfigure between different logic operations based on solvent polarity, indicating their utility in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Mechanism of Action

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c24-16-5-3-6-17(13-16)31-22-20(27-28-31)21(25-14-26-22)29-8-10-30(11-9-29)23(32)19-12-15-4-1-2-7-18(15)33-19/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIBRAFAAGQBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.